

Navigating the Nuances of Substance P (3-11) Research: A Guide to Reproducibility

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Compound of Interest

Compound Name: Substance P (3-11)

Cat. No.: B3053126

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of published findings on **Substance P (3-11)**, a key metabolite of the neuropeptide Substance P. While direct replication studies are scarce, this document offers a framework for assessing the consistency of reported biological effects by examining quantitative data from various studies and detailing the experimental protocols that can influence outcomes.

Substance P (SP), an eleven-amino acid neuropeptide, is a key player in a wide array of physiological processes, including pain transmission, inflammation, and cellular signaling.^[1] Its biological activity is mediated through interaction with neurokinin receptors (NKRs), primarily the neurokinin-1 receptor (NK1R).^[2] However, SP is rapidly metabolized in biological systems into smaller fragments, with **Substance P (3-11)** being a major product.^{[3][4]} These fragments are not merely inactive byproducts; they can exhibit distinct biological activities, sometimes even opposing the effects of the full-length peptide, creating a complex signaling landscape.^[5] ^[6] This guide focuses on the reported findings for SP (3-11) and the factors that may contribute to variability in experimental results, a critical consideration for reproducible research.

Comparative Analysis of In Vitro Efficacy

The biological effects of Substance P and its metabolites are often quantified by their ability to activate downstream signaling pathways upon binding to the NK1R. Two of the most commonly studied pathways are the mobilization of intracellular calcium ($[Ca^{2+}]_i$) and the accumulation of

cyclic adenosine monophosphate (cAMP).[4] The following table summarizes the reported efficacy of Substance P and its (3-11) fragment in these assays.

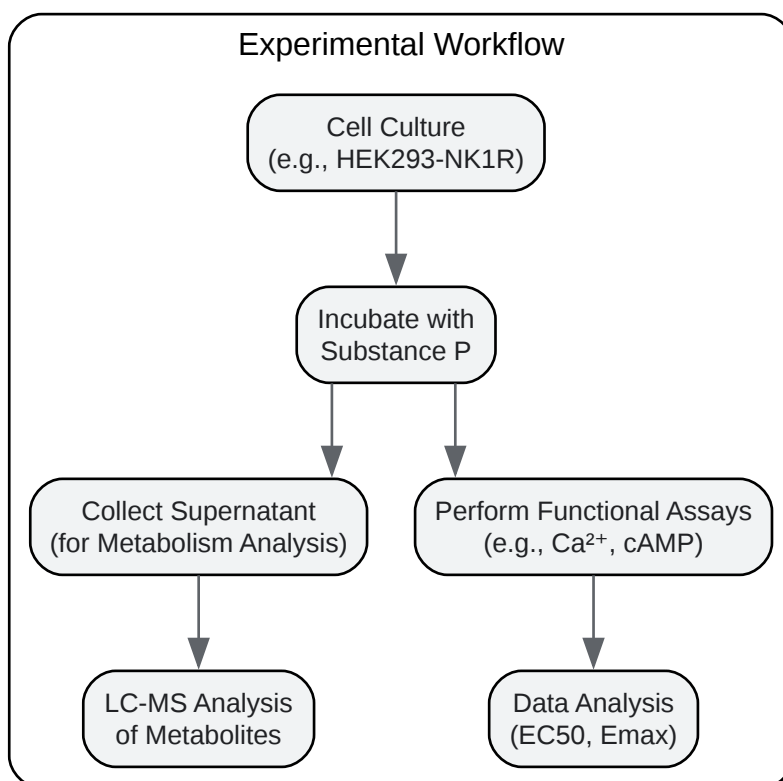
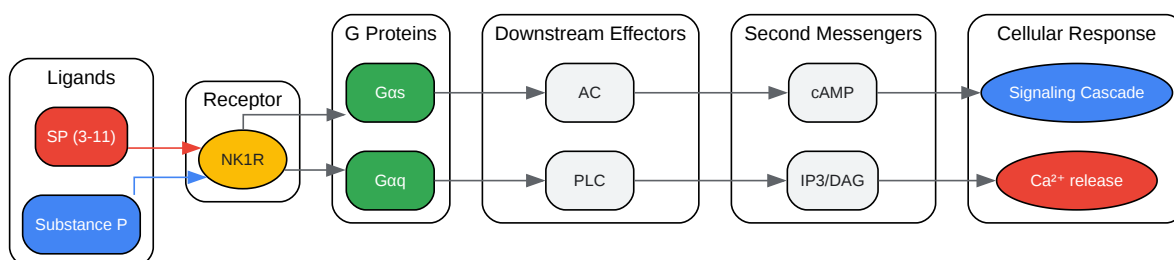
Compound	Assay	Cell Line	-log EC50 (M)	E _{max} (% of SP)	Reference
Substance P	[Ca ²⁺] _i Increase	HEK293	8.5 ± 0.3	100%	[4]
Substance P (3-11)	[Ca ²⁺] _i Increase	HEK293	Not significantly different from SP	~100%	[4]
Substance P	cAMP Accumulation	HEK293	7.8 ± 0.1	100%	[4]
Substance P (3-11)	cAMP Accumulation	HEK293	Reduced activity compared to SP	Lower than SP	[4]
Substance P	cAMP Accumulation	CHO	7.6 ± 0.14	100%	[4]
Substance P (3-11)	cAMP Accumulation	CHO	Not significantly different from SP	~100%	[4]

Note: EC50 represents the concentration of a drug that gives half-maximal response. A higher -log EC50 value indicates greater potency. E_{max} represents the maximum response that can be produced by the drug.

Unraveling the Signaling Cascade

Substance P and its fragment SP (3-11) primarily exert their effects through the G protein-coupled receptor, NK1R. The binding of these peptides to NK1R can trigger distinct

downstream signaling pathways, leading to varied cellular responses. The diagram below illustrates the differential signaling reported for Substance P and its (3-11) metabolite.



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